5-[(2-bromophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide
Overview
Description
5-[(2-bromophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide is an organic compound that features a furan ring substituted with a bromophenoxy methyl group and a methylbenzyl oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide typically involves a multi-step process:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 2-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Methylation: The 2-bromophenol is then reacted with formaldehyde to form 2-bromophenoxy methyl intermediate.
Furan Ring Formation: The intermediate is then subjected to a cyclization reaction with furfural to form the furan ring.
N-[(4-methylbenzyl)oxy] Substitution: Finally, the furan derivative is reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2-bromophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenoxy group can be reduced to phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-bromophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular processes. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-[(2-chlorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide: Similar structure but with a chlorine atom instead of bromine.
5-[(2-fluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide: Similar structure but with a fluorine atom instead of bromine.
5-[(2-iodophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-[(2-bromophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide imparts unique reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-[(4-methylphenyl)methoxy]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-14-6-8-15(9-7-14)12-25-22-20(23)19-11-10-16(26-19)13-24-18-5-3-2-4-17(18)21/h2-11H,12-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOLXCLRVDQLDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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